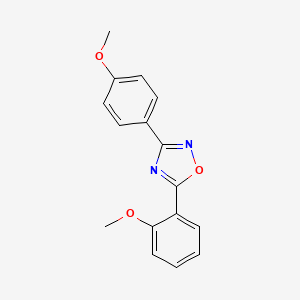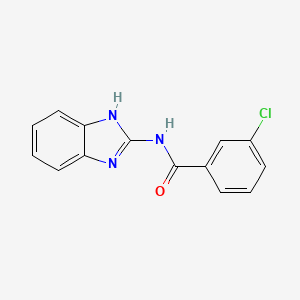
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs). The purpose of
科学研究应用
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. It has also been studied for its potential use in treating obesity, diabetes, and cardiovascular disease.
作用机制
The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves binding to and activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide can improve lipid metabolism, increase endurance, and reduce inflammation.
Biochemical and physiological effects:
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include increasing fatty acid oxidation, improving glucose uptake, and increasing mitochondrial biogenesis. This compound has also been shown to improve endurance and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide in lab experiments is its ability to activate PPARδ selectively. This compound has also been shown to have a low toxicity profile. However, one limitation of using this compound is its potential to cause cancer in animal models. Therefore, caution should be exercised when using this compound in lab experiments.
未来方向
There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide. One area of research is the potential use of this compound in treating obesity, diabetes, and cardiovascular disease. Another area of research is the development of new compounds that can selectively activate PPARδ without causing cancer. Additionally, more research is needed to understand the long-term effects of this compound on the body.
Conclusion:
In conclusion, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential to cause cancer in animal models. There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide, including the development of new compounds that can selectively activate PPARδ without causing cancer.
合成方法
The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoic acid, which is then converted into 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-chloro-4-methoxyaniline to form the desired product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(16)7-9)15(19)18-10-4-6-14(20-2)13(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCCEALLSVLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)




![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)